3-Amino-5-(benzyloxy)pyridazine
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Overview
Description
3-Amino-5-(benzyloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 3-position and a benzyloxy group at the 5-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which include 3-amino-5-(benzyloxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities
Biochemical Pathways
As a pyridazine derivative, it is likely to interact with multiple biochemical pathways, leading to a variety of physiological effects .
Result of Action
Pyridazine derivatives have been reported to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(benzyloxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(benzyloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
3-Amino-5-(benzyloxy)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-phenylpyridazine: Known for its role in binding to bromodomains.
Pyridazinone derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties
Uniqueness
3-Amino-5-(benzyloxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenylmethoxypyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMVVNCWKPILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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